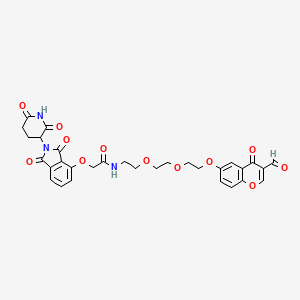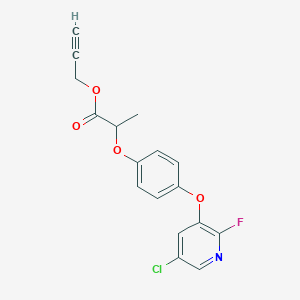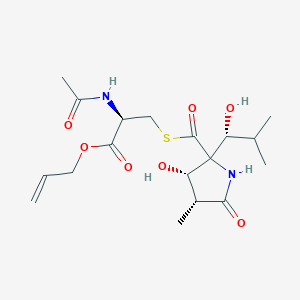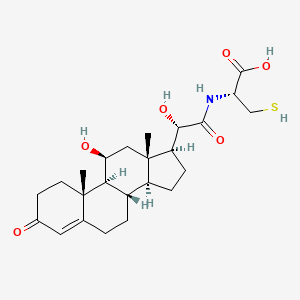
N-(20-Dihydro-corticosterone-21-yl)-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(20-Dihydro-corticosterone-21-yl)-cysteine is a synthetic compound derived from corticosterone, a naturally occurring steroid hormone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(20-Dihydro-corticosterone-21-yl)-cysteine typically involves the modification of corticosterone through chemical reactions that introduce cysteine residues. One common method is the reaction of corticosterone with cysteine under specific conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes, including the use of reactors and purification techniques to ensure the compound's purity and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to separate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(20-Dihydro-corticosterone-21-yl)-cysteine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
N-(20-Dihydro-corticosterone-21-yl)-cysteine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a tool to study steroid hormone interactions and signaling pathways.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: It can be utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which N-(20-Dihydro-corticosterone-21-yl)-cysteine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Corticosterone
Hydrocortisone
Prednisone
Dexamethasone
Methylprednisolone
Properties
Molecular Formula |
C24H35NO6S |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-hydroxy-2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C24H35NO6S/c1-23-8-7-13(26)9-12(23)3-4-14-15-5-6-16(24(15,2)10-18(27)19(14)23)20(28)21(29)25-17(11-32)22(30)31/h9,14-20,27-28,32H,3-8,10-11H2,1-2H3,(H,25,29)(H,30,31)/t14-,15-,16+,17-,18-,19+,20-,23-,24-/m0/s1 |
InChI Key |
MSIGVSVJNAMISM-KQDYCDMMSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4[C@@H](C(=O)N[C@@H](CS)C(=O)O)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(C(=O)NC(CS)C(=O)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


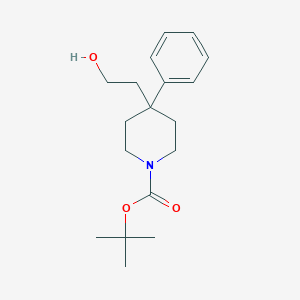
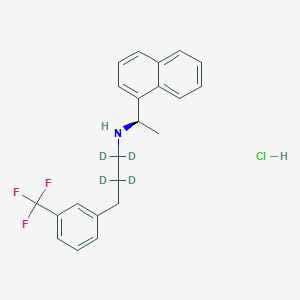
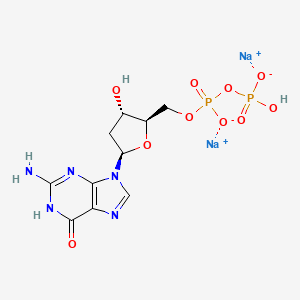
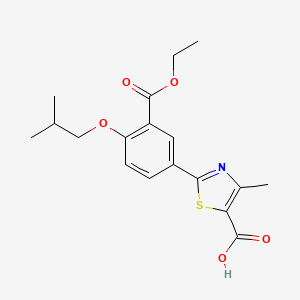
![Methyl 8-chloro-4-(3-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15351912.png)
![3-[(Cyclopentylhydroxyphenylacetyl)oxy]-1-methyl-1-(methyl-d3)-pyrrolidinium Iodide](/img/structure/B15351922.png)
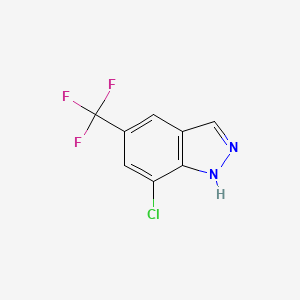

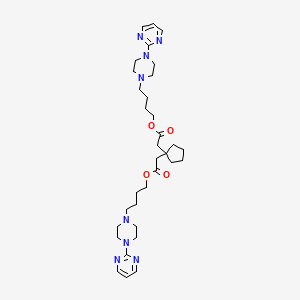
![sodium;2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B15351946.png)
![8-Iodoimidazo[1,2-a]pyridine](/img/structure/B15351950.png)
